

A Technical Guide to 1-Naphthoyl Chloride: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: 1-Naphthoyl chloride

Cat. No.: B1293920

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthoyl chloride, with the CAS number 879-18-5, is a highly reactive aromatic acyl chloride that serves as a critical building block in organic synthesis.^{[1][2]} Characterized by a naphthalene core functionalized with a reactive carbonyl chloride group, it is a potent electrophile used for introducing the 1-naphthoyl moiety into a wide array of molecular frameworks.^{[1][3]} Its versatility makes it an indispensable reagent in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialized polymers.^{[2][3][4]} This guide provides an in-depth overview of its chemical and physical properties, detailed experimental protocols for its synthesis and use, and highlights its significant role in drug discovery and development.

Core Properties and Data

1-Naphthoyl chloride is a low melting solid or liquid, appearing as a colorless to light yellow substance.^{[2][4]} It is soluble in common organic solvents like dichloromethane, toluene, and ether, but reacts with water.^{[3][5]} Due to its reactivity, particularly its moisture sensitivity, it should be stored in a cool, dry, well-ventilated area under an inert atmosphere.^{[5][6]}

Property	Value	Source(s)
Molecular Weight	190.63 g/mol	[3][6]
Alternate Names	1-Naphthalenecarbonyl chloride, α -Naphthoyl chloride	[7]
Molecular Formula	C ₁₁ H ₇ ClO	[3][7]
CAS Number	879-18-5	[3][6][7]
Melting Point	16-19 °C	[6]
Boiling Point	190 °C at 35 mmHg	[6]
Density	1.265 g/mL at 25 °C	[6]
Refractive Index	n _{20/D} 1.652	[6]

Applications in Research and Drug Development

The high reactivity of the acyl chloride group makes **1-naphthoyl chloride** an efficient reagent for nucleophilic acyl substitution reactions.[3] This property is extensively utilized in several key areas of research and development:

- **Pharmaceutical Synthesis:** It is a crucial intermediate in the synthesis of a range of bioactive molecules.[3][4] Notably, it is a known precursor in the synthesis of synthetic cannabinoids (e.g., JWH-018), which are valuable tools in pharmacological research.[3][6] It has also been used in the synthesis of anti-inflammatory drugs and antitumor agents.[1][3][6]
- **Derivatization Reagent:** In analytical chemistry, it is employed as a derivatization reagent to enhance the detection of certain molecules. For example, it is used as a fluorescent labeling reagent for the determination of toxins in HPLC analysis.[1]
- **Materials Science:** The naphthoyl group can impart specific properties like fluorescence or thermal stability, leading to its use in modifying polymers and creating novel materials.[3][4]

Experimental Protocols

The following are representative experimental protocols for the synthesis of **1-Naphthoyl chloride** and its subsequent use in a common acylation reaction.

Protocol 1: Synthesis of 1-Naphthoyl Chloride from 1-Naphthoic Acid

This procedure details the conversion of 1-naphthoic acid to its more reactive acyl chloride derivative using oxalyl chloride, a mild and effective chlorinating agent.[\[3\]](#)[\[7\]](#)

Materials:

- 1-Naphthoic acid
- Oxalyl chloride
- Dichloromethane (anhydrous)
- N,N-Dimethylformamide (DMF, catalytic amount)
- Round-bottom flask equipped with a magnetic stirrer and reflux condenser
- Ice bath

Procedure:

- In a 250 mL four-necked flask equipped with mechanical stirring, add 120 mL of anhydrous dichloromethane and 30 g of 1-naphthoic acid.[\[7\]](#)
- Stir the mixture and cool it to below 0°C using an ice bath.[\[7\]](#)
- Slowly add 13.6 g of oxalyl chloride dropwise to the cooled suspension, maintaining the temperature between -2 to 0°C.[\[7\]](#) A catalytic amount of DMF can be added to enhance the reaction rate.[\[3\]](#)
- After the addition is complete, allow the mixture to slowly warm to 25°C and continue stirring for 1 hour.[\[7\]](#)
- Following the stirring period, heat the reaction mixture to reflux for 1 hour.[\[7\]](#)

- After reflux, cool the mixture slightly.
- Remove the solvent and any excess oxalyl chloride under reduced pressure.
- The resulting product is **1-Naphthoyl chloride**, which can be obtained in high yield (e.g., 97.2%).[\[7\]](#)

Protocol 2: General N-Acylation of an Amine

This protocol describes a general procedure for the acylation of a primary or secondary amine with **1-Naphthoyl chloride** to form the corresponding N-substituted naphthamide. This is a foundational reaction for creating many pharmaceutical intermediates.[\[8\]](#)

Materials:

- **1-Naphthoyl chloride**
- Substituted amine (e.g., aniline, benzylamine)
- Triethylamine (or another non-nucleophilic base)
- Dichloromethane (anhydrous)
- Round-bottom flask with a magnetic stirrer

Procedure:

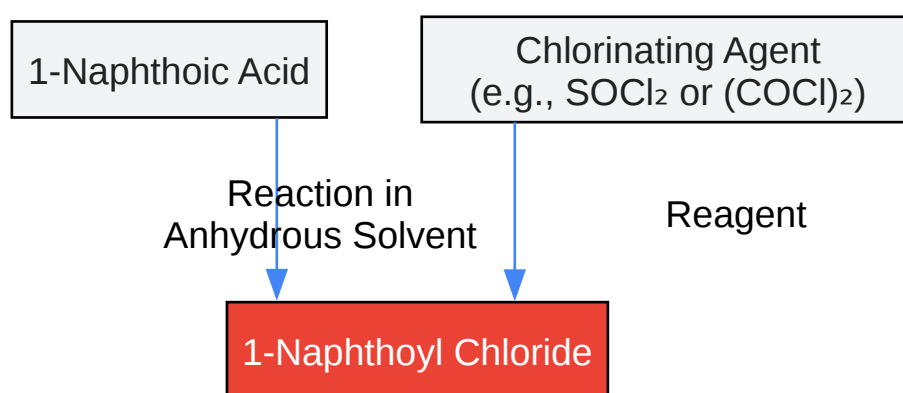
- Dissolve the substituted amine (5.8 mmol) and triethylamine (8.7 mmol) in 30 mL of anhydrous dichloromethane in a round-bottom flask.[\[8\]](#)
- To this stirred solution, add **1-Naphthoyl chloride** (5.8 mmol) dropwise at room temperature.[\[8\]](#)
- Stir the reaction mixture at room temperature for 12 hours.[\[8\]](#)
- Upon completion of the reaction (which can be monitored by TLC), remove the solvent by evaporation under reduced pressure.[\[8\]](#)

- Wash the solid residue with a 10% hydrochloric acid solution to remove excess amine and triethylamine hydrochloride.[8]
- The crude product can then be purified by recrystallization from a suitable solvent, such as isopropanol, to yield the pure N-substituted naphthamide.[8]

Visualized Workflows and Pathways

Synthesis of 1-Naphthoyl Chloride

The diagram below illustrates the straightforward synthesis of **1-Naphthoyl chloride** from 1-Naphthoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.

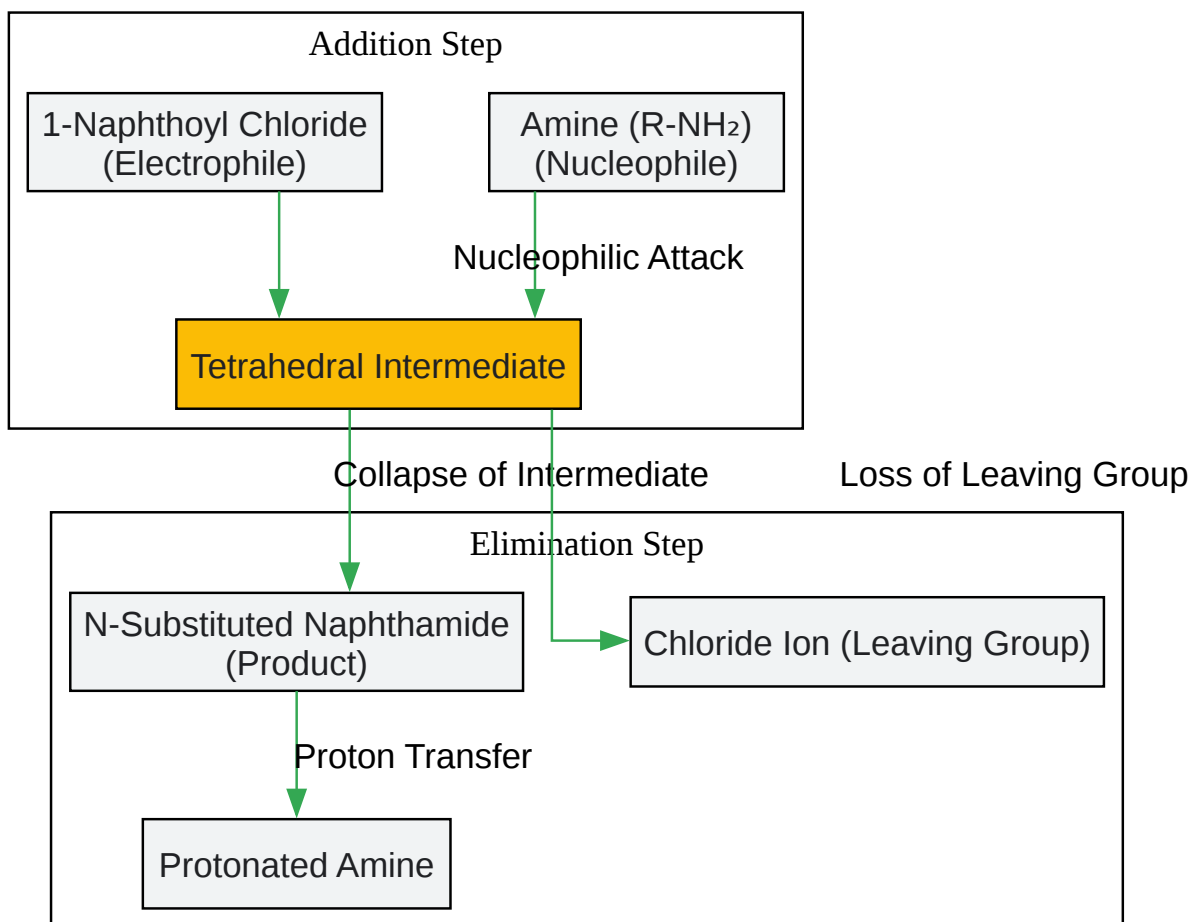


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Caption: Synthesis of **1-Naphthoyl Chloride**.

Mechanism: Nucleophilic Acyl Substitution

The primary reaction mechanism for **1-Naphthoyl chloride** is nucleophilic acyl substitution. The following diagram outlines the key steps of this mechanism when reacting with an amine nucleophile.



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Caption: Nucleophilic Acyl Substitution Pathway.

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